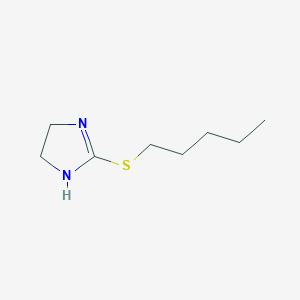
2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of a suitable imidazole precursor with a pentylsulfanyl group. One common method involves the nucleophilic substitution reaction where a pentylthiol reacts with a halogenated imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, base (e.g., sodium hydride, NaH)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted imidazole derivatives
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfur-containing structure.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
類似化合物との比較
- 2-(Pentylsulfanyl)acetic acid
- 2-(Pentylsulfanyl)succinic acid
- 2-Pentylsulfanyl-1H-benzimidazole
Comparison: 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific imidazole ring structure combined with a pentylsulfanyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 2-(Pentylsulfanyl)acetic acid and 2-(Pentylsulfanyl)succinic acid contain carboxylic acid groups, which can significantly alter their reactivity and solubility. On the other hand, 2-Pentylsulfanyl-1H-benzimidazole has a benzimidazole ring, which may result in different biological activities and target interactions.
特性
CAS番号 |
62652-36-2 |
|---|---|
分子式 |
C8H16N2S |
分子量 |
172.29 g/mol |
IUPAC名 |
2-pentylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H16N2S/c1-2-3-4-7-11-8-9-5-6-10-8/h2-7H2,1H3,(H,9,10) |
InChIキー |
DKMNFUZDKDQQFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
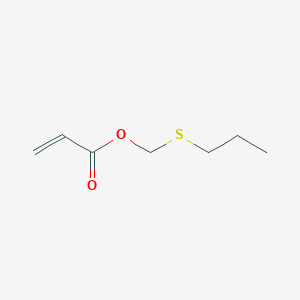
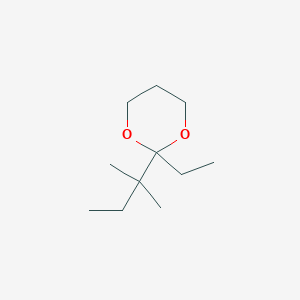
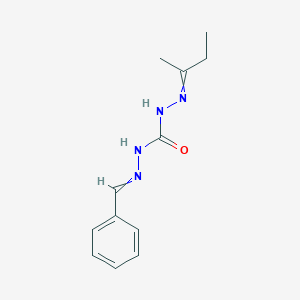
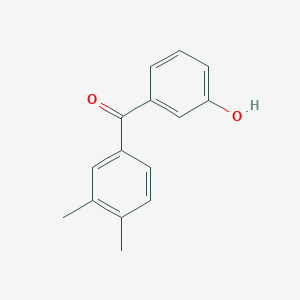
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
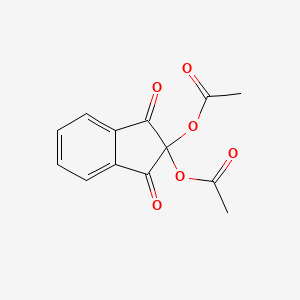
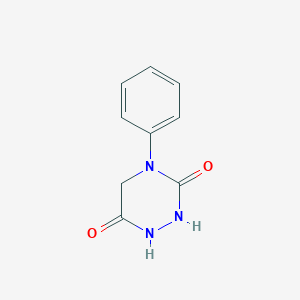
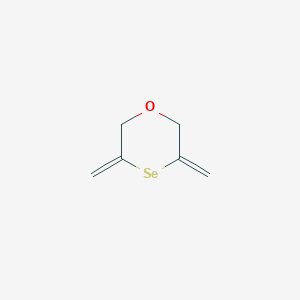
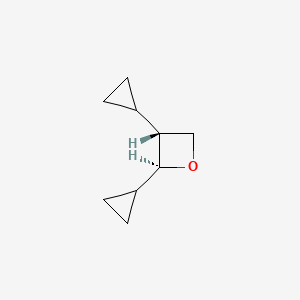
methanone](/img/structure/B14516511.png)

